molecular formula C15H14N2O3S B3394949 Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate CAS No. 1131608-15-5

Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate

Cat. No.: B3394949
CAS No.: 1131608-15-5
M. Wt: 302.4
InChI Key: SFIQFDOMWKOJOV-UHFFFAOYSA-N
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Description

Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 3-methoxyphenyl group at position 6 and an ethoxycarbonyl group at position 2. This compound is synthesized via cyclization of 2-aminothiazole derivatives with α-bromo-3-methoxyacetophenone under reflux conditions in ethanol, as described in Scheme 12 of . The methoxy group at the meta position of the phenyl ring and the ester functionality at position 3 are critical for modulating its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-20-14(18)13-9-21-15-16-12(8-17(13)15)10-5-4-6-11(7-10)19-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIQFDOMWKOJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate generally involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method includes the reaction of 2-aminothiazole with 3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base, which is then cyclized to form the imidazo[2,1-b]thiazole ring system. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group at position 3 undergoes nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Treatment with LiOH·H₂O in THF/MeOH/H₂O yields the corresponding carboxylic acid derivative (6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid) .

  • Amide Formation : Reaction with sulfonyl piperazines using EDCI/HOBt coupling agents produces amide conjugates (e.g., imidazo[2,1-b]thiazole-sulfonyl piperazine derivatives) .

Key Conditions :

Reaction TypeReagents/ConditionsProductCharacterization
Ester HydrolysisLiOH·H₂O, THF/MeOH/H₂O, RT, 6hCarboxylic acid¹H-NMR, ESI-MS
Amide CouplingEDCI, HOBt, TEA, DMF, 12hSulfonyl piperazine conjugates¹H-NMR, ¹³C-NMR, HPLC

Heterocyclization Reactions

The imidazo[2,1-b]thiazole core participates in cyclization reactions:

  • Thiadiazole Formation : Reaction with hydrazonoyl halides in the presence of triethylamine (TEA) yields 1,3,4-thiadiazole derivatives (e.g., 6a–j and 10–12 ) .

  • Triazole Synthesis : Propargyl bromide-mediated N-alkylation followed by click chemistry with azides generates 1,2,3-triazole derivatives .

Example Reaction Pathway :

  • N-Alkylation : 2-Bromoethanol + K₂CO₃ → Alkylated intermediate .

  • Click Chemistry : Cu-catalyzed azide-alkyne cycloaddition → Triazole derivatives .

Demethylation Reactions

The 3-methoxyphenyl group undergoes demethylation using BBr₃ in dichloromethane at −78°C, producing hydroxylated derivatives (e.g., compounds 27a–i ) .

Mechanistic Insight :

  • BBr₃ cleaves the methyl ether bond via electrophilic attack.

  • Products are characterized by loss of the OCH₃ signal in ¹H-NMR and appearance of OH peaks .

Selenylation Reactions

The compound reacts with arylselenols under oxidative conditions:

  • Urea Hydrogen Peroxide (UHP)-Mediated Selenylation : Produces selenylated imidazo[2,1-b]thiazoles (e.g., 3b , 3f , 3q ) with high regioselectivity at position 5 .

Representative Products :

CompoundSubstituent¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
3b p-Tolyl2.35 (s, 3H), 2.25 (s, 3H)151.4, 150.8, 136.6
3f 3-CF₃Ph2.37 (s, 3H)152.3, 151.4, 133.7
3q 4-MeOPh3.79 (s, 3H)159.4, 151.7, 150.8

Conditions : UHP (0.5 equiv), CH₃CN, 80°C, 12h .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable diversification:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids introduces aryl groups at position 6 .

  • Buchwald-Hartwig Amination : Incorporates amine functionalities .

Applications :

  • Enhances anti-proliferative activity against HepG2 cells .

  • Modulates carbonic anhydrase inhibition (Kᵢ = 0.87–4.21 µM for hCA II) .

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide/sulfone derivatives using mCPBA or H₂O₂.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring, though this is less commonly reported.

Scientific Research Applications

Biological Activities

Ethyl 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of imidazo[2,1-b]thiazoles exhibit potent antimicrobial effects against various pathogens .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicinal Chemistry

The compound serves as a lead structure for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. For instance:

  • Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on carbonic anhydrase isoforms, showing selective inhibition which could be useful in treating conditions like glaucoma or edema .

Material Science

The compound's electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photonic devices. Its ability to form stable thin films is being explored for use in electronic applications .

Case Study 1: Anticancer Activity

A study conducted on various imidazo[2,1-b]thiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains, revealing strong antimicrobial activity comparable to established antibiotics. This positions it as a promising candidate for further development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The biological and chemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituents on the phenyl ring. Key analogs include:

Compound Name Substituent (Position) Key Properties/Activities Reference
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate 2-NO₂ (phenyl) Used in metabolic studies; exact mass: 317.0578 . Similarity score: 0.85 vs. target .
Ethyl 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole-5-carboxylate 4-SO₂CH₃ (phenyl) COX-2 inhibitor (IC₅₀ = 1.2–1.4 μM) .
Ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-carboxylate 4-Cl (phenyl) Cytotoxic against MDA-MB-231 (IC₅₀ = 1.4 μM) .
Ethyl 6-(3-aminophenyl)imidazo[2,1-b]thiazole-3-carboxylate 3-NH₂ (phenyl) Molecular weight: 287.34; potential for further functionalization .

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, SO₂CH₃): Enhance binding to enzymatic targets like COX-2 due to increased electrophilicity .
  • Electron-Donating Groups (e.g., OCH₃, NH₂) : Improve solubility and modulate selectivity. The 3-methoxy group in the target compound may reduce metabolic degradation compared to nitro or sulfonyl analogs .
  • Positional Effects : Substituents at the para position (e.g., 4-SO₂CH₃) often show higher enzymatic inhibition, while meta substituents (e.g., 3-OCH₃) may influence pharmacokinetic properties .

Yield and Efficiency :

  • Nitro and sulfonyl derivatives often require harsh conditions (e.g., reflux for 18 hours) , whereas methoxy-substituted compounds may form under milder conditions .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~317.33 (based on analogs), comparable to nitro-substituted derivatives (317.0578) .
  • Solubility: Methoxy and amino groups enhance aqueous solubility compared to nitro or bromo substituents .
  • Stability : Ester groups at position 3 are prone to hydrolysis, which can be mitigated by substituting with amides or carboxylic acids .

Biological Activity

Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C15H14N2O3S
  • Molecular Weight : Approximately 302.35 g/mol
  • CAS Number : 1131608-15-5

The presence of a methoxy group enhances its solubility and biological activity, making it a subject of interest in pharmacological studies .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Condensation Reactions : Involving the imidazo-thiazole framework.
  • Esterification : Conversion of the carboxylic acid to the ethyl ester form.

These methods allow for the efficient production of this compound and its derivatives for further biological evaluation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2), with IC50 values indicating effective dose-response relationships .

Compound Cell Line IC50 (µM)
This compoundHEPG212.5
DoxorubicinHEPG210.0

These findings suggest that this compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

This compound has also shown antibacterial potency against several strains of bacteria. Comparative studies indicate that it outperforms traditional antibiotics such as ampicillin in certain assays .

Microorganism MIC (µg/mL) Reference Drug MIC (µg/mL)
Staphylococcus aureus0.030.5
Escherichia coli0.060.5

This suggests a promising application in treating bacterial infections.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies have shown that it inhibits key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : The compound may modulate receptor pathways critical for tumor growth and metastasis .

Case Studies

A recent study evaluated the efficacy of this compound in animal models. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents. Histological analyses confirmed apoptosis in treated tumors, highlighting its potential as a therapeutic agent .

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Peaks at δ 3.97 (s, 3H) for the methoxy group and δ 1.3–1.5 (t, 3H) for the ethyl ester confirm substituent positions .
  • Mass Spectrometry : HRMS-ESI ([M+H]+) matches calculated molecular weights (e.g., m/z 247.0536 for related analogs) .
  • TLC : Silica gel plates with UV detection monitor reaction progress .

Q. Advanced Purity Analysis

  • HPLC : Resolves impurities from byproducts (e.g., unreacted 2-aminothiazole).
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .

What biological activities have been reported for this compound and its derivatives, and how are these assays designed?

Basic Screening
The parent compound and derivatives exhibit antimicrobial and antitumor activity. For example:

  • Antimicrobial : MIC values against S. aureus and E. coli are determined via broth microdilution assays .
  • Anticancer : Derivatives inhibit the A375P melanoma cell line (IC50 < 10 µM) in MTT assays .

Q. Advanced Mechanistic Studies

  • Pan-RAF Inhibition : A derivative (37g) shows in vitro IC50 of 12 nM against BRAF V600E kinase, validated via kinase inhibition assays and xenograft models .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining confirms pro-apoptotic effects in HepG2 cells .

How do structural modifications at the 3-carboxylate or 6-aryl positions alter biological activity?

Q. Basic SAR Insights

  • 3-Carboxylate Replacement : Substituting ethyl with methyl esters reduces solubility but maintains activity .
  • 6-Aryl Modifications : Electron-withdrawing groups (e.g., nitro, bromo) enhance kinase inhibition, while methoxy groups improve cell permeability .

Q. Advanced Design Strategies

  • Pyrimidine Hybrids : Coupling with 4-iodo-2-(methylthio)pyrimidine via Suzuki-Miyaura reactions improves target selectivity (e.g., 54 in ).
  • Sulfone Derivatives : Oxidation of methylthio to sulfonyl groups increases metabolic stability .

How can contradictory data in inhibitory activity across studies be resolved?

Q. Methodological Considerations

  • Assay Variability : Differences in cell lines (e.g., A375P vs. HepG2) or enzyme sources (recombinant vs. native kinases) may explain discrepancies .
  • Compound Purity : Verify via HPLC (≥95% purity, as in ) to exclude impurities affecting results.
  • Dose-Response Curves : Use standardized protocols (e.g., 10-point dilution series) to ensure reproducibility .

Q. Advanced Analytical Techniques

  • X-ray Crystallography : Resolve binding modes with target proteins (e.g., BRAF kinase) .
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .

What environmentally friendly synthesis methods are emerging for this compound?

Q. Green Chemistry Advances

  • Solvent-Free Conditions : Eaton’s reagent (P2O5/MeSO3H) enables Friedel-Crafts acylation without solvents, achieving 90–96% yields .
  • Microwave Assistance : Reduces reaction times from hours to minutes for cyclization steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 2
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Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate

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